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Prostatic acid phosphatase (112-120) -

Prostatic acid phosphatase (112-120)

Catalog Number: EVT-243785
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Product Introduction

Description
Prostatic acid phosphatase
Overview

Prostatic acid phosphatase is an enzyme primarily produced in the prostate gland. It plays a significant role in the hydrolysis of phosphomonoester substrates, particularly in the context of prostate cancer. The enzyme is notable for its dual functionality, acting as both a phosphatase and a protein tyrosine phosphatase, which is critical in regulating signaling pathways in prostate epithelial cells.

Source

Prostatic acid phosphatase is synthesized predominantly in prostatic tissue, where it is secreted into the seminal fluid. The enzyme's expression levels are often used as a biomarker for prostate cancer diagnosis and monitoring, as its concentration tends to increase with disease progression.

Classification

Prostatic acid phosphatase belongs to the class of enzymes known as acid phosphatases. These enzymes are characterized by their ability to catalyze the hydrolysis of phosphate esters under acidic conditions. Prostatic acid phosphatase is classified specifically as a non-specific phosphomonoesterase due to its broad substrate specificity.

Synthesis Analysis

Methods

The synthesis of prostatic acid phosphatase involves several key steps, including transcription of the gene encoding the enzyme, translation into a polypeptide chain, and post-translational modifications.

  1. Gene Expression: The gene for prostatic acid phosphatase is transcribed from DNA into messenger RNA in prostate epithelial cells.
  2. Translation: The mRNA is then translated into a polypeptide chain consisting of 386 amino acids.
  3. Post-Translational Modifications: After translation, the enzyme undergoes cleavage of a 32-amino-acid signal peptide to yield the mature form, which consists of 354 amino acids and has a molecular weight of approximately 41 kDa. This mature enzyme can form dimers that enhance its catalytic activity.

Technical Details

Site-directed mutagenesis studies have identified critical residues involved in enzymatic activity, including histidine at position 12 and aspartate at position 258, which are essential for catalysis.

Molecular Structure Analysis

Structure

Prostatic acid phosphatase exhibits a dimeric structure composed of two subunits that are linked by non-covalent interactions. Each subunit contains:

  • An α/β domain with a central β-sheet structure.
  • A smaller α-domain primarily composed of α-helices.

The active site of prostatic acid phosphatase includes key residues such as histidine and aspartate that facilitate substrate binding and catalysis.

Data

The enzyme's crystal structure has been analyzed to reveal the arrangement of its active site residues and glycosylation patterns, which are crucial for its stability and function. The presence of three N-linked glycosylation sites contributes to the enzyme's structural integrity.

Chemical Reactions Analysis

Reactions

Prostatic acid phosphatase catalyzes the hydrolysis of phosphate esters, releasing inorganic phosphate and alcohols. Its enzymatic activity is optimal at acidic pH levels (4-6), aligning with its classification as an acid phosphatase.

Technical Details

The kinetic parameters of prostatic acid phosphatase have been characterized using various substrates. The enzyme exhibits high affinity for tyrosine-phosphorylated proteins, indicating its role as a protein tyrosine phosphatase in cellular signaling pathways.

Mechanism of Action

Process

The mechanism by which prostatic acid phosphatase dephosphorylates substrates involves:

  1. Substrate Binding: The enzyme binds to phosphorylated substrates through interactions at its active site.
  2. Phosphate Transfer: Histidine acts as a nucleophile, forming a transient phosphohistidine intermediate.
  3. Release of Products: Aspartate facilitates the hydrolysis of this intermediate, releasing inorganic phosphate and regenerating the active enzyme.

Data

Studies have shown that prostatic acid phosphatase can dephosphorylate various substrates, including ErbB-2, which is implicated in prostate cancer progression.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 41 kDa for the mature form.
  • Isoelectric Point: Varies depending on glycosylation but generally falls within an acidic range due to its functional groups.

Chemical Properties

  • pH Activity Range: Optimal activity between pH 4 and 6.
  • Enzymatic Stability: Stability is influenced by glycosylation patterns and dimerization, which enhance its catalytic efficiency.

Relevant analyses have demonstrated that prostatic acid phosphatase exhibits positive cooperativity with certain substrates, indicating complex interactions during catalysis.

Applications

Scientific Uses

Prostatic acid phosphatase has several significant applications in research and clinical settings:

  1. Biomarker for Prostate Cancer: Its levels in serum are monitored to assess disease progression and treatment response.
  2. Research Tool: Used in studies investigating signaling pathways in prostate cancer cells due to its role as a protein tyrosine phosphatase.
  3. Potential Therapeutic Target: Understanding its mechanisms may lead to novel therapeutic strategies for managing prostate cancer and other related conditions.
Introduction to Prostatic Acid Phosphatase (PAcP) in Prostate Pathobiology

Historical Significance as a Prostate-Specific Biomarker

Prostatic acid phosphatase (PAcP) emerged as the first clinically useful tumor marker in oncology during the 1940s–1950s. Gutman and Gutman’s landmark 1938 study demonstrated that serum acid phosphatase activity was significantly elevated in prostate cancer (PCa) patients with bone metastases, establishing PAcP as a diagnostic tool [1] [7]. This discovery preceded prostate-specific antigen (PSA) by four decades and revolutionized PCa management. Clinicians rapidly adopted serum PAcP testing for:

  • Diagnosis: Serum PAcP levels correlated with metastatic burden, though sensitivity for localized disease was low (0% for Stage A, 9% for Stage B1) [7].
  • Therapeutic Monitoring: Huggins and Hodges later showed that successful androgen deprivation therapy (orchiectomy or estrogen) reduced serum PAcP levels, paralleling tumor regression [1] [4].
  • Prognostic Stratification: The National Prostatic Cancer Project identified elevated pretreatment PAcP as an independent predictor of shortened survival [7].

Table 1: Clinical Utility of Serum PAcP in Prostate Cancer

EraPrimary ApplicationKey Limitations
Pre-1980sSole biomarker for PCa diagnosis/metastasis45% sensitivity for advanced disease; instability at room temperature
1980s–1990sStaging (D0 category: elevated PAcP without metastasis)81% of elevated PAcP cases detectable via PSA/DRE alone
Post-PSAPrognostic indicator for intermediate/high-risk PCaLimited added value when combined with PSA testing

PAcP’s clinical relevance declined after Stamey’s 1987 study demonstrated PSA’s superior sensitivity (96% vs 45%) for detecting early-stage PCa [4] [7]. By 1990, only 47% of initial PCa evaluations included PAcP testing versus 66% for PSA [7]. Nevertheless, contemporary studies validate PAcP’s prognostic value in predicting biochemical failure after radical prostatectomy or radiotherapy, particularly in high-risk cohorts [1] [7].

Evolutionary Context of PAcP in Mammalian Species

PAcP belongs to the histidine acid phosphatase superfamily, characterized by conserved catalytic residues (His12 and Asp258 in humans) that form a phosphoenzyme intermediate during substrate hydrolysis [2] [10]. Cross-species genomic analyses reveal striking conservation:

  • Sequence Homology: Human PAcP shares 98% amino acid identity with chimpanzee/gorilla orthologs, 93% with monkeys, and 88–89% with rodents [2]. Critical structural elements are preserved across mammals:
  • Three N-glycosylation sites (Asn62, Asn188, Asn301)
  • Six cysteine residues maintaining disulfide bonds
  • Catalytic His-Asp dyad [2] [6]
  • Gene Structure: The human ACPP gene (chromosome 3q21-23) spans 51 kb with 10 exons encoding a 386-aa precursor processed to a 354-aa mature enzyme [6] [8]. Rodents exhibit alternative mRNA splicing (e.g., 4.9 kb/2.3 kb/1.5 kb transcripts in rats), suggesting species-specific regulatory mechanisms [2].

Table 2: Evolutionary Conservation of Key PAcP Structural Features

FeatureHumanMouse/RatFunctional Significance
Catalytic ResiduesHis12, Asp258ConservedPhosphomonoester hydrolysis
Glycosylation SitesAsn62, Asn188, Asn301ConservedProtein stability; cellular trafficking
Cysteine ResiduesCys129,183,281,315,319,340ConservedDisulfide bond formation; dimer stabilization
Molecular Mass100 kDa (dimer)100 kDa (dimer)Quaternary structure maintenance

This exceptional conservation underscores PAcP’s non-redundant biological role in prostate biology beyond its enzymatic function. Rodent models confirm physiological relevance: Acpp-knockout mice exhibit increased prostate cancer incidence, validating its tumor-suppressive function [6] [8].

Dual Roles: Differentiation Antigen vs. Tumor Suppressor

PAcP exists in distinct isoforms with opposing biological functions:

  • Secretory PAcP (sPAcP): A 100 kDa glycoprotein dimer abundant in seminal fluid (∼1 mg/mL). While historically used as a serum biomarker, sPAcP lacks prostate specificity due to low-level expression in non-prostatic tissues (e.g., bladder, kidney, pancreas) [2] [5] [10].
  • Cellular PAcP (cPAcP): Intracellular isoform functioning as a protein tyrosine phosphatase (PTP). Crucially, cPAcP serves as:
  • Differentiation Antigen: Expression increases 200-fold during prostate epithelial maturation, peaking in adults (∼0.5 mg/g tissue) [2] [6].
  • Tumor Suppressor: cPAcP levels inversely correlate with PCa progression. Transcriptome analyses show >50% reduction in tumors with Gleason 6–9 versus benign tissue [3] [6] [8].

cPAcP’s tumor-suppressive mechanisms involve:

  • ErbB-2 Inactivation: cPAcP dephosphorylates tyrosine residues (Tyr1139, Tyr1248) on HER2/ErbB-2, suppressing oncogenic signaling. cPAcP knockdown enhances ErbB-2 phosphorylation, promoting castration-resistant growth [3] [8].
  • PTEN-like Activity: As a phosphoinositide phosphatase (PIP), cPAcP hydrolyzes PIP3, functionally compensating for PTEN loss in 40% of advanced PCa [3] [6] [8].
  • Androgen Sensitivity Maintenance: cPAcP loss enables androgen-independent proliferation by deregulating AR-HER2 crosstalk [6] [8].

Table 3: Contrasting Biological Functions of PAcP Isoforms

PropertySecretory PAcP (sPAcP)Cellular PAcP (cPAcP)
LocalizationSeminal fluid; circulationCytoplasm/nucleus of prostate epithelial cells
Expression in PCaElevated in serumDecreased in high-grade tumors
Primary FunctionHydrolyze phosphomonoesters in semenProtein tyrosine phosphatase activity
Key SubstratesPhosphorylcholine phosphateErbB-2, PIP3, FAK
Clinical RelevanceHistorical biomarkerPrognostic indicator; therapeutic target

This functional duality positions cPAcP as a gatekeeper in prostate homeostasis: Its decline represents an early event in carcinogenesis, preceding malignant transformation [3] [6] [8]. Epigenetic silencing mechanisms for cPAcP loss are under active investigation, with implications for biomarker development and targeted therapies.

Compounds Mentioned

  • Prostatic acid phosphatase (PAcP)
  • Prostate-specific antigen (PSA)
  • Phosphatase and tensin homolog (PTEN)
  • Human epidermal growth factor receptor 2 (ErbB-2/HER2)
  • Phosphoinositide 3-kinase (PI3K)
  • Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)
  • Androgen receptor (AR)

Properties

Product Name

Prostatic acid phosphatase (112-120)

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